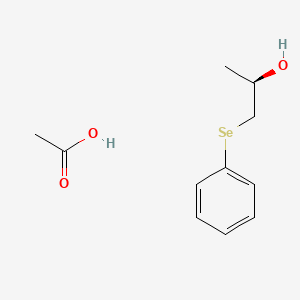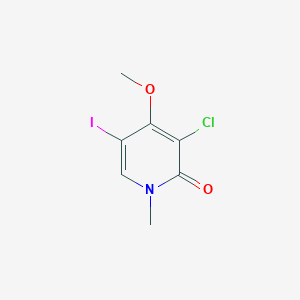![molecular formula C19H15N3O3 B14200719 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate CAS No. 878045-66-0](/img/structure/B14200719.png)
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate is a complex organic compound with a unique structure that combines a quinoline derivative with a hydrazinyl group and a phenyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate typically involves the condensation of 8-oxoquinoline-4-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-bromophenyl 2-methylprop-2-enoate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The phenyl ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted phenyl esters.
Aplicaciones Científicas De Investigación
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The hydrazinyl group can form covalent bonds with proteins, inhibiting their activity. These interactions make the compound a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Such as 8-hydroxyquinoline and quinoline N-oxide.
Hydrazones: Such as phenylhydrazone and benzylidenehydrazone.
Phenyl esters: Such as methyl 4-aminobenzoate and ethyl 4-hydroxybenzoate.
Uniqueness
4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate is unique due to its combination of a quinoline derivative with a hydrazinyl group and a phenyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
878045-66-0 |
|---|---|
Fórmula molecular |
C19H15N3O3 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
[4-[(8-hydroxyquinolin-4-yl)diazenyl]phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H15N3O3/c1-12(2)19(24)25-14-8-6-13(7-9-14)21-22-16-10-11-20-18-15(16)4-3-5-17(18)23/h3-11,23H,1H2,2H3 |
Clave InChI |
BXTCLKFHWPBSNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1=CC=C(C=C1)N=NC2=C3C=CC=C(C3=NC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
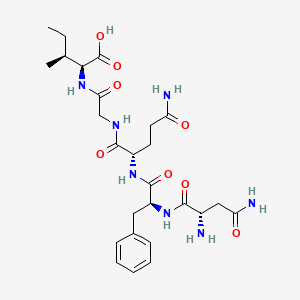
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)
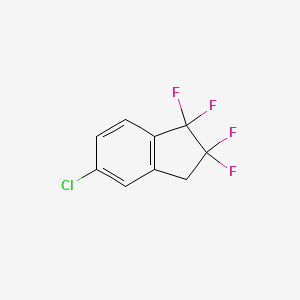
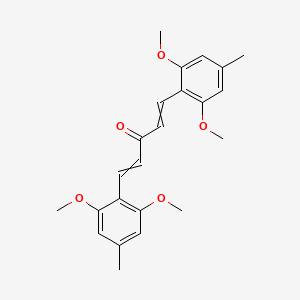

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)


